molecular formula C20H19N5O3 B1387301 4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid CAS No. 1112289-79-8

4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid

Cat. No.: B1387301
CAS No.: 1112289-79-8
M. Wt: 377.4 g/mol
InChI Key: YQJZVLMQNPUIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with imidazole and indole moieties have been reported to interact with a broad range of targets These targets include various receptors and enzymes, contributing to their wide-ranging biological activities

Mode of Action

Compounds with similar structures often interact with their targets by binding to active sites, thereby modulating the target’s function . The exact nature of this interaction and the resulting changes would depend on the specific target and the compound’s chemical structure.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases. The compound’s effect on these pathways would depend on its interaction with specific targets within the pathways.

Result of Action

Similar compounds have been reported to have a variety of effects at the molecular and cellular level . These can include effects on cell signaling, gene expression, and enzymatic activity, among others.

Properties

IUPAC Name

4-(7-methyl-4-oxo-2-phenyl-3-pyrrol-1-ylpyrazolo[3,4-d]pyridazin-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-18-17(20(28)24(21-14)13-7-10-16(26)27)19(23-11-5-6-12-23)25(22-18)15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJZVLMQNPUIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C(N(N=C12)C3=CC=CC=C3)N4C=CC=C4)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid
Reactant of Route 3
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid
Reactant of Route 4
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid

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